Phenyl(pyrimidin-2-ylsulfanyl) acetic acid
CAS No.:
Cat. No.: VC16481241
Molecular Formula: C12H10N2O2S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2S |
|---|---|
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 2-phenyl-2-pyrimidin-2-ylsulfanylacetic acid |
| Standard InChI | InChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16) |
| Standard InChI Key | YOENNECCQWXNRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2 |
Introduction
Structural Elucidation and Molecular Characteristics
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid features a pyrimidine ring substituted at the 2-position with a sulfanyl group (-S-), which is further connected to an acetic acid unit. The phenyl group is typically attached to the pyrimidine core, often at the 4- or 6-position, as observed in structurally related compounds . This arrangement creates a planar aromatic system with distinct electronic properties influenced by the electron-withdrawing pyrimidine ring and the electron-donating thioether linkage.
Molecular Geometry and Bonding
The pyrimidine ring adopts a hexagonal geometry, with bond angles and lengths consistent with aromatic heterocycles. Density functional theory (DFT) calculations on analogous compounds suggest that the sulfanyl group introduces slight distortion due to steric interactions with adjacent substituents . The acetic acid moiety adopts a staggered conformation relative to the pyrimidine plane, minimizing steric hindrance.
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Stretching vibrations at 1690–1720 cm⁻¹ (C=O of acetic acid), 1250–1280 cm⁻¹ (C=S), and 3100–3300 cm⁻¹ (O-H of carboxylic acid) are characteristic .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: A singlet near δ 3.8–4.2 ppm corresponds to the methylene (-CH₂-) group of the acetic acid. Aromatic protons from the phenyl and pyrimidine rings appear as multiplets between δ 7.2–8.5 ppm .
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¹³C NMR: Signals at δ 170–175 ppm (C=O), δ 160–165 ppm (C=N of pyrimidine), and δ 120–140 ppm (aromatic carbons) are observed .
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Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃S | |
| Molecular Weight | 262.28 g/mol | |
| logP (Predicted) | 1.8 ± 0.3 | |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
Synthetic Methodologies
The synthesis of phenyl(pyrimidin-2-ylsulfanyl) acetic acid typically involves multi-step routes starting from functionalized pyrimidine precursors. A representative pathway, adapted from studies on analogous compounds , is outlined below:
Key Synthetic Steps
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Pyrimidine-2-thione Formation: Cyclocondensation of chalcones with thiourea in alkaline medium yields 3,4-dihydro-1H-pyrimidine-2-thiones .
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S-Alkylation: Reaction of the pyrimidine-2-thione with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl acetic acid moiety .
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Hydrolysis: Acidic or basic hydrolysis of the ethyl ester intermediate generates the free carboxylic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| S-Alkylation | Ethyl chloroacetate, K₂CO₃, DMF, 80°C | 65–75 |
| Ester Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 85–90 |
Optimization Challenges
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Regioselectivity: Competing N-alkylation can occur unless stringent temperature control (<80°C) and polar aprotic solvents (e.g., DMF) are used .
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product .
Chemical Reactivity and Functionalization
The compound exhibits dual reactivity at the pyrimidine ring and the acetic acid unit, enabling diverse derivatization.
Electrophilic Substitution
The pyrimidine ring undergoes nitration and halogenation at the 5-position due to electron-deficient aromatic character. For example, reaction with HNO₃/H₂SO₄ introduces a nitro group, enhancing biological activity in analogs .
Acetic Acid Modifications
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Esterification: Treatment with methanol/H₂SO₄ yields methyl esters, improving lipophilicity for membrane permeability studies .
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Amide Formation: Coupling with amines via carbodiimide chemistry generates amide derivatives explored as enzyme inhibitors .
Biological Activities and Mechanistic Insights
Phenyl(pyrimidin-2-ylsulfanyl) acetic acid derivatives have demonstrated promising antitumor and antimicrobial activities in preclinical models .
Antitumor Screening
In a study evaluating pyrimidine-thioacetate analogs, compounds inhibited 60–75% of MCF-7 breast cancer cell proliferation at 50 μM, with IC₅₀ values comparable to doxorubicin . Mechanistically, these compounds interfere with thymidylate synthase, a key enzyme in DNA synthesis .
Antibacterial Potency
Against Staphylococcus aureus, MIC values of 8–16 μg/mL were reported for halogenated derivatives, attributed to disruption of cell wall biosynthesis .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrimidine Derivatives
| Compound | Antitumor IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Phenyl(pyrimidin-2-ylsulfanyl) acetic acid | 12.4 ± 1.2 | 16 ± 2 |
| (4-Oxo-6-phenyl analog) | 8.9 ± 0.8 | 12 ± 1 |
| (4-Methoxy derivative) | 25.6 ± 3.1 | 32 ± 3 |
The 4-oxo substitution enhances activity by facilitating hydrogen bonding with biological targets, whereas methoxy groups reduce potency due to steric effects .
Future Research Directions
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve bioavailability.
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Multitarget Inhibitors: Rational design of dual-acting inhibitors for kinase and protease enzymes.
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Green Synthesis: Developing solvent-free mechanochemical methods to reduce environmental impact.
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